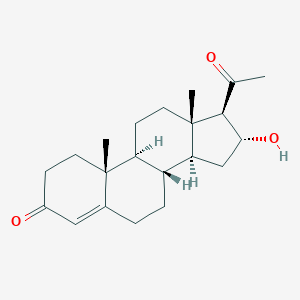

16alpha-Hydroxyprogesterone

Description

Elevated 16alpha-Hydroxyprogesterone Levels in Steroid Hormone Metabolism Disorders

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders that affect the adrenal glands' ability to produce essential steroid hormones. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, caused by mutations in the CYP21A2 gene. myriad.com This deficiency impairs the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol, a precursor to cortisol. The lack of cortisol production leads to a loss of negative feedback on the hypothalamus and pituitary gland, resulting in excessive secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). nih.govyoutube.com This chronic ACTH stimulation causes hyperplasia of the adrenal cortex and an accumulation of steroid precursors, including 17-OHP. nih.gov The excess 17-OHP is then shunted into the androgen synthesis pathway, leading to hyperandrogenism. nih.govbham.ac.uk

In the context of defective 21-hydroxylase activity, other steroid hormone intermediates also accumulate, including this compound (16α-OHP). nih.gov The altered flux in the adrenal steroidogenic pathway contributes to the elevated levels of 16α-OHP. nih.gov While assays for 16α-OHP are not yet widely available for clinical use, liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of this steroid is a sensitive and specific biomarker that is expected to become more clinically useful in the future. nih.gov It is also noteworthy that cross-reactivity with 16α-OHP can contribute to false-positive results in newborn screening for CAH, which primarily measures 17-OHP. nih.gov

There are two main forms of 21-hydroxylase deficiency: classic and non-classic. chop.edunih.gov The classic form is more severe and is further divided into salt-wasting and simple virilizing types. nih.govnih.gov The salt-wasting form involves a near-complete deficiency of the 21-hydroxylase enzyme, leading to an inability to produce cortisol and aldosterone (B195564), which can result in life-threatening salt-wasting crises if not treated promptly. myriad.com The simple virilizing form has some residual enzyme activity, so aldosterone production is less impaired. nih.gov The non-classic form is milder, with individuals often presenting later in life with symptoms of hyperandrogenism. chop.edunih.gov

In individuals with CAH, the chronic overstimulation of the adrenal cortex by ACTH leads to adrenal hyperplasia, an increase in the size of the adrenal glands. nih.govyoutube.com This enlargement is a direct consequence of the continuous effort by the body to produce cortisol in the face of an enzymatic block. The increased adrenal volume is a hallmark of the disease.

The hypothalamic-pituitary-adrenal (HPA) axis, which regulates cortisol secretion, is central to the pathophysiology of CAH. The hypothalamus releases CRH, which stimulates the pituitary gland to secrete ACTH. nih.gov ACTH then acts on the adrenal cortex to stimulate cortisol production. clinical-laboratory-diagnostics.com In a healthy individual, cortisol exerts negative feedback on both the hypothalamus and the pituitary, thereby regulating its own production. nih.gov In CAH, the impaired cortisol synthesis disrupts this feedback loop, leading to persistently high levels of ACTH. nih.govyoutube.com

Nonclassic 21-hydroxylase deficiency (NCAH) is a milder form of CAH where the enzyme deficiency is less severe. myriad.comnih.gov Individuals with NCAH may present with symptoms of hyperandrogenism in childhood, adolescence, or adulthood. myriad.comnih.gov The diagnosis of NCAH relies on the measurement of serum 17-OHP concentrations. A basal 17-OHP level can be used for screening, and a definitive diagnosis often requires an ACTH stimulation test. nih.govelsevierpure.com While 17-OHP is the primary biomarker, the accumulation of other steroid intermediates, including 16α-OHP, is also a feature of the disordered steroidogenesis in NCAH. nih.gov The use of more specific and sensitive methods like LC-MS/MS to measure a panel of steroids, including 16α-OHP, could potentially improve the diagnostic accuracy for NCAH in the future. nih.gov

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the primary source of excess androgens in PCOS is the ovary, adrenal androgen excess can also be a contributing factor in a subset of patients. glowm.com

Studies have shown that women with PCOS can have elevated levels of 17-OHP, which is a precursor for androgens. glowm.comnih.gov This elevation is often attributed to a primary defect in theca cell function within the ovary. glowm.com In some cases, the clinical presentation of PCOS can mimic that of NCAH, making differential diagnosis crucial. glowm.com An elevated basal level of 17-OHP suggests the possibility of NCAH, which is then confirmed with an ACTH stimulation test. glowm.com

While the focus has largely been on 17-OHP in PCOS, research has also indicated that other steroid metabolites may be altered. For instance, one study found a positive correlation between cortisone, cortisol, corticosterone, and 16α-OHP in a group of PCOS patients, suggesting that elevated levels of one would be associated with increased levels of the others. nih.gov Furthermore, some studies suggest that serum 17-OHP and DHEA-S concentrations are elevated in women with PCOS and may be related to parameters of glucose metabolism. endocrine-abstracts.org

Cushing's disease is a specific form of Cushing's syndrome caused by a pituitary adenoma that secretes excessive amounts of ACTH. zerotofinals.com This leads to chronic overstimulation of the adrenal glands and consequently, the overproduction of cortisol. zerotofinals.com The clinical features of Cushing's syndrome are a result of prolonged exposure to high levels of glucocorticoids. zerotofinals.com

The excessive ACTH in Cushing's disease drives the entire adrenal steroidogenic pathway, leading to increased production of not only cortisol but also its precursors and other adrenal steroids. The adrenal glands are stimulated to produce various steroids, and the secretion of 16α-hydroxyprogesterone by the adult human adrenal gland has been documented. nih.gov In states of adrenal hyperstimulation, such as in Cushing's disease, it is plausible that the production and secretion of 16α-OHP would also be elevated, alongside other adrenal steroids.

The role of steroid hormones in the development and progression of prostate cancer is well-established, with a primary focus on androgens. nih.gov Hormone therapy for prostate cancer, also known as androgen deprivation therapy (ADT), aims to lower or block testosterone (B1683101). mayoclinic.org However, there is growing evidence that other steroid hormones, including progestins, may also play a role.

Some research has indicated that progesterone (B1679170) can have oncogenic effects in prostate cancer. nih.govoncologynews.com.au An increase in progesterone has been associated with poor clinical outcomes in patients. nih.gov Furthermore, studies have investigated the association of estrogen metabolites with prostate cancer risk. One case-control study found that elevated urinary levels of 16alpha-hydroxyestrone (B23248) (16α-OHE1), a metabolite of estrone, were associated with an increased risk of prostate cancer. mcmaster.ca This suggests that the pathway of estrogen metabolism, specifically the 16α-hydroxylation pathway, may be relevant to prostate cancer development. mcmaster.ca While this finding is related to an estrogen metabolite, it highlights the potential importance of 16α-hydroxylated steroids in the context of this disease.

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNYFVWYTXDRE-RMWFXKKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017030 | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438-07-3 | |

| Record name | 16α-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16.alpha.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16alpha-Hydroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.ALPHA.-HYDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Formation Pathways of 16alpha Hydroxyprogesterone

Cytochrome P450 17A1 (CYP17A1) as a Primary 16alpha-Hydroxylase of Progesterone (B1679170)

At the forefront of 16α-OHP synthesis is Cytochrome P450 17A1 (CYP17A1), an enzyme renowned for its dual hydroxylase and lyase activities in steroidogenesis. nih.govnih.gov While its principal role is the 17α-hydroxylation of pregnenolone (B344588) and progesterone, it also exhibits significant 16α-hydroxylase activity, particularly with progesterone as the substrate. nih.govresearchgate.net In humans, the metabolism of progesterone by CYP17A1 results in the formation of both 17α-OHP and 16α-OHP. nih.govresearchgate.net

The catalytic action of CYP17A1 demonstrates remarkable regiospecificity. While it almost exclusively hydroxylates pregnenolone at the 17α-position, its interaction with progesterone is more varied. researchgate.net With progesterone as the substrate, human CYP17A1 can hydroxylate at both the 17α and 16α positions. nih.govresearchgate.net Depending on the specific experimental conditions, 16α-OHP can constitute between 10% and 30% of the total hydroxylated products from progesterone. researchgate.netnih.gov This dual activity suggests a degree of flexibility in how progesterone binds within the active site of the enzyme. nih.gov

A key structural element influencing the 16α-hydroxylase activity of human CYP17A1 is the amino acid residue at position 105. nih.govresearchgate.net The presence of a small alanine (B10760859) (Ala) residue at this position in human and chimpanzee CYP17A1 is crucial for its ability to catalyze the 16α-hydroxylation of progesterone. researchgate.netnih.gov The small side chain of Ala105 is thought to permit the necessary orientation of the progesterone molecule within the active site for hydroxylation to occur at the 16α position. researchgate.netnih.gov Mutation of this alanine to a larger residue, such as leucine (B10760876) (A105L), has been shown to significantly decrease 16α-hydroxylation and concurrently increase 17α-hydroxylation. researchgate.net This highlights the critical role of the Ala105 residue in dictating the regioselectivity of the enzyme. nih.govresearchgate.net

Significant variations in CYP17A1's 16α-hydroxylase activity exist between different species. While human and chimpanzee CYP17A1 readily produce substantial amounts of 16α-OHP, this is not the case for all mammals. researchgate.netnih.gov For instance, baboon CYP17A1 exhibits only about 10% of the 16α-hydroxylase activity seen in the human enzyme. nih.gov This difference is largely attributed to the amino acid at position 105; in many other mammalian species, this position is occupied by leucine instead of alanine. researchgate.netnih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP1A1, CYP21A2) to 16alpha-Hydroxylation

While CYP17A1 is a primary player, other cytochrome P450 isoforms also contribute to the 16α-hydroxylation of progesterone. In the liver, particularly during pregnancy, enzymes such as CYP3A4 and CYP1A1 are involved in its synthesis. wikipedia.org Studies using human liver microsomes have shown that CYP3A4 possesses the highest activity for progesterone 16α-hydroxylation, followed by CYP1A1. pharmgkb.orgnih.gov

The contribution of these isoforms is significant, especially in tissues where CYP17A1 expression is low or absent. pharmgkb.org For instance, CYP3A4 is a major enzyme in the liver and is responsible for the metabolism of a wide range of substances, including endogenous steroids. aacrjournals.orgmdpi.com Research has demonstrated that CYP3A4 can produce both 6β-hydroxyprogesterone and 16α-OHP from progesterone. nih.gov

Interestingly, while CYP21A2 is primarily known for its 21-hydroxylase activity in the synthesis of corticosteroids, mutations in this enzyme can lead to an accumulation of progesterone and 17α-hydroxyprogesterone. mdpi.comfrontiersin.orgmdpi.com Furthermore, specific mutations in CYP21A2 have been shown to induce 16α-hydroxylase activity, highlighting the intricate and sometimes overlapping functions of these enzymes. nih.gov

| Enzyme | Primary Role | Contribution to 16α-Hydroxylation of Progesterone | Key Findings |

|---|---|---|---|

| CYP17A1 | 17α-hydroxylase/17,20-lyase in steroidogenesis | Primary enzyme in steroidogenic tissues | Activity is significantly influenced by the Ala105 residue; shows interspecies variation. nih.govresearchgate.netnih.gov |

| CYP3A4 | Metabolism of xenobiotics and endogenous compounds | Significant contributor, especially in the liver | Exhibits the highest 16α-hydroxylation activity among hepatic P450s. pharmgkb.orgnih.gov |

| CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons | Contributes to hepatic 16α-hydroxylation | Shows notable 16α-hydroxylase activity towards progesterone. wikipedia.orgpharmgkb.org |

| CYP21A2 | 21-hydroxylation of progesterone and 17α-hydroxyprogesterone | Acquired activity through specific mutations | Certain mutations can shift its function to include 16α-hydroxylation. nih.gov |

Anatomical and Cellular Sites of this compound Biosynthesis

The synthesis of 16α-OHP is not confined to a single location but occurs in various steroidogenic tissues throughout the body. The primary sites of its biosynthesis are the adrenal glands, testes, and ovaries, where CYP17A1 is prominently expressed. wikipedia.org

During pregnancy, the fetal liver and the placenta also become significant sites of 16α-OHP production, with hepatic cytochrome P450 enzymes like CYP3A4 and CYP1A1 playing a crucial role. wikipedia.org The enzyme is localized to the endoplasmic reticulum within the cells of these tissues. mdpi.comresearchgate.net

| Anatomical Site | Primary Enzyme(s) Involved | Physiological Context |

|---|---|---|

| Adrenal Glands | CYP17A1 | Basal steroidogenesis wikipedia.org |

| Testes | CYP17A1 | Androgen synthesis pathway wikipedia.orgnih.gov |

| Ovaries | CYP17A1 | Estrogen and progesterone metabolism wikipedia.org |

| Fetal Liver | CYP3A4, CYP1A1 | During pregnancy wikipedia.org |

| Placenta | CYP1A1, CYP3A4 | During pregnancy wikipedia.org |

Adrenal Glands

The adrenal glands are a key site for the biosynthesis of 16α-hydroxyprogesterone. wikipedia.org In vitro studies using homogenized adrenal glands from patients with Cushing's disease have demonstrated the conversion of progesterone to 16α-hydroxyprogesterone. oup.com In these studies, 16α-hydroxyprogesterone was the major radioactive product formed. oup.com The enzyme CYP17A1, which is expressed in the adrenal cortex, is responsible for this conversion. researchgate.net Research has also documented the formation of 16α-hydroxyprogesterone in human fetal adrenal glands. nih.gov

Testes

The testes are another primary location for the synthesis of 16α-hydroxyprogesterone. wikipedia.org The enzyme responsible for the 16α-hydroxylation of progesterone in the testes is located in the microsomal fraction of testicular tissue. oup.comoup.com Studies have shown that testicular homogenates can convert progesterone into 16α-hydroxyprogesterone and 17α-hydroxyprogesterone. oup.comnih.gov Interestingly, 16α-hydroxyprogesterone is not further metabolized in the testes and can accumulate. oup.comnih.gov The presence of 16α-hydroxylase activity has been observed in the testes of humans and other primates, but not in rodents and other vertebrates examined, suggesting a characteristic feature of primates. nih.gov In human fetal testes, progesterone is converted to testosterone (B1683101), with 17α-hydroxyprogesterone and 16α-hydroxyprogesterone being major metabolites. oup.com

Ovaries

The ovaries also contribute to the production of 16α-hydroxyprogesterone. wikipedia.org The presence of 16α-hydroxylase has been demonstrated in the human ovary through the conversion of progesterone to 16α-hydroxyprogesterone in tissue minces. oup.com This enzymatic activity was found to be more abundant in tissues rich in follicular and thecal elements. oup.com There is also some evidence to suggest that ovarian tissue from individuals with Stein-Leventhal syndrome may have higher 16α-hydroxylase activity compared to normal ovarian tissue. oup.com In contrast to the testes, fetal ovarian tissue shows minimal metabolic activity towards progesterone, except in later gestational stages where it is primarily reduced to 20α-hydroxy-4-pregnene-3-one. oup.com

Fetal Liver and Placental Production during Pregnancy

During pregnancy, 16α-hydroxyprogesterone is also synthesized in the fetal liver and the placenta. wikipedia.org In the fetal liver, hepatic cytochrome P450 enzymes such as CYP3A4 and CYP1A1 are involved in the conversion of progesterone to 16α-hydroxyprogesterone. wikipedia.org The human placenta has also been shown to convert progesterone to 16α-hydroxyprogesterone in vitro. oup.com This placental conversion is thought to potentially play a role in the biosynthesis of estriol (B74026) during pregnancy. oup.com

Precursor Steroids for this compound Synthesis

The primary precursor for the synthesis of 16α-hydroxyprogesterone is progesterone. wikipedia.orgebi.ac.uk The conversion involves the introduction of a hydroxyl group at the 16α position of the progesterone molecule. ontosight.ai While progesterone is the main substrate, studies have also investigated other potential precursors. For instance, research using testicular homogenates has shown the conversion of pregnenolone to 16α-hydroxyprogesterone. nih.gov However, when various potential substrates were incubated with microsomal fractions of testes, progesterone was found to be the preferred substrate for 16α-hydroxylase. oup.com

Regulatory Mechanisms of 16alpha-Hydroxylase Enzyme Expression and Activity

The expression and activity of the 16α-hydroxylase enzyme, primarily CYP17A1, are subject to regulatory mechanisms. researchgate.net The enzyme's activity can be influenced by various factors. For example, in vitro studies on human testes have shown that 16α-hydroxyprogesterone itself can competitively inhibit the activity of C-17-C-20 lyase, an enzyme involved in androgen production. oup.comnih.gov It also non-competitively inhibits 20α-hydroxysteroid dehydrogenase. oup.comnih.gov However, at a concentration of 0.1 mM, it did not affect the activity of other testicular enzymes like δ5-3β-hydroxysteroid dehydrogenase, 17α-hydroxylase, and 17β-hydroxysteroid dehydrogenase. oup.comnih.gov

Furthermore, the administration of hexestrol (B1673224) has been shown to significantly inhibit testicular 16α-hydroxylase activity in vivo. oup.com In the context of the adrenal glands, the formation of 16α-hydroxyprogesterone from progesterone in hyperplastic adrenal tissue was enhanced in the presence of TPNH (NADPH) and ACTH. oup.com

Protein engineering studies have also provided insights into the regulation of 16α-hydroxylation. For example, mutations in the enzyme CYP21A2, which normally hydroxylates at the C21 position, can significantly increase its 16α-hydroxylase activity. biorxiv.org

Data Tables

Table 1: Key Enzymes and Tissues in this compound Biosynthesis

| Enzyme | Primary Tissues | Precursor Steroid |

| CYP17A1 | Adrenal Glands, Testes, Ovaries | Progesterone |

| CYP3A4, CYP1A1 | Fetal Liver, Placenta | Progesterone |

Table 2: Research Findings on this compound Formation

| Tissue | Key Findings | Citations |

| Adrenal Glands | Conversion of progesterone to 16α-OHP demonstrated in hyperplastic adrenal tissue. | oup.com |

| Formation of 16α-OHP occurs in fetal adrenal glands. | nih.gov | |

| Testes | 16α-hydroxylase activity is concentrated in the microsomal fraction. | oup.comoup.com |

| 16α-OHP accumulates as it is not further metabolized. | oup.comnih.gov | |

| 16α-hydroxylation of progesterone is a characteristic of primates. | nih.gov | |

| Ovaries | 16α-hydroxylase activity is present, particularly in follicular and thecal elements. | oup.com |

| Fetal Liver & Placenta | Progesterone is converted to 16α-OHP by hepatic and placental enzymes during pregnancy. | wikipedia.orgoup.com |

Metabolic Fate and Biotransformation of 16alpha Hydroxyprogesterone

Further Metabolic Pathways of 16alpha-Hydroxyprogesterone in Different Tissues

The metabolism of this compound is not limited to its site of origin and involves enzymes in both adrenal and peripheral tissues. This further processing leads to a series of downstream metabolites whose physiological roles are an active area of investigation.

In the adrenal glands, enzymes from the Cytochrome P450 family 11B (CYP11B) play a role in steroid synthesis. medlineplus.govmdpi.com Specifically, the enzyme CYP11B2 (aldosterone synthase) has been shown to catalyze the conversion of this compound. nih.gov This reaction results in the biosynthesis of a novel steroid, 4-pregnen-11β,16α-diol-3,20-dione. nih.gov This demonstrates that this compound can serve as a substrate for further hydroxylation within the adrenal cortex, expanding its metabolic pathway beyond simple formation from progesterone (B1679170).

In peripheral tissues, other steroidogenic enzymes are responsible for the biotransformation of this compound. Key enzymes in this process include 5alpha-reductase (SRD5A) and aldo-keto reductase family 1 member C2 (AKR1C2). nih.gov

5alpha-Reductase (SRD5A): This enzyme, known for its role in converting testosterone (B1683101) to the more potent dihydrotestosterone, also acts on this compound. nih.govwikipedia.org SRD5A catalyzes the 5alpha-reduction of this compound to produce 5alpha-pregnan-16α-ol-3,20-dione, also known as 16alpha-Hydroxy-dihydroprogesterone. nih.gov

Aldo-keto Reductase (AKR1C2): This enzyme is involved in the further metabolism of the 5alpha-reduced metabolite of this compound. nih.gov AKR1C2, a 3α-hydroxysteroid dehydrogenase, converts 16alpha-Hydroxy-dihydroprogesterone into 5α-pregnan-3α,16α-diol-20-one. nih.govuniprot.org

The 5alpha-reduction of this compound is a significant metabolic step catalyzed by the enzyme 5alpha-reductase (SRD5A). nih.gov This pathway leads to the formation of 16alpha-Hydroxy-dihydroprogesterone (16OH-DHP4). nih.gov This metabolite can be further processed by other enzymes, such as AKR1C2, indicating a cascade of reactions that modify the original this compound molecule. nih.gov

| Parent Compound | Enzyme | Resulting Metabolite | Metabolite Abbreviation |

|---|---|---|---|

| This compound | CYP11B2 | 4-pregnen-11β,16α-diol-3,20-dione | N/A |

| This compound | SRD5A (5alpha-Reductase) | 5alpha-pregnan-16α-ol-3,20-dione | 16OH-DHP4 |

| 16alpha-Hydroxy-dihydroprogesterone | AKR1C2 | 5α-pregnan-3α,16α-diol-20-one | N/A |

For steroids and their metabolites to be excreted from the body, they typically undergo phase II conjugation reactions, which increase their water solubility. The two primary conjugation pathways are sulfation and glucuronidation. nih.govnih.gov

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronide moiety to the steroid metabolite. This makes the resulting product more hydrophilic and readily eliminated via bile or urine. nih.gov

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfo group. This conjugation also enhances water solubility, facilitating excretion. nih.gov

While specific studies detailing the sulfation and glucuronidation of this compound metabolites are not extensively documented, these pathways represent the principal mechanisms for the clearance of steroid hormones and their derivatives from the body. nih.govnih.gov

Interactions with the Gut Microbiota and the Sterolbiome

The gut microbiota plays a significant role in the metabolism of various host-derived molecules, including steroids. Research indicates that gut bacteria can metabolize this compound. The identified pathways include 16α-dehydroxylation and Δ¹⁶ reduction, which result in the formation of 17α-pregnanolone. researchgate.net This interaction highlights the influence of the "sterolbiome"—the collective steroid-metabolizing capacity of the gut microbiota—on the fate of this compound, potentially affecting systemic levels and physiological activity.

In Vivo and In Vitro Experimental Models for this compound Metabolism Studies

The elucidation of this compound's metabolic pathways has been facilitated by various experimental models, both in vivo and in vitro.

In Vitro Models: These models are crucial for identifying specific enzymes and metabolic transformations in a controlled environment. mdpi.com

Transfected Cell Lines: Monkey kidney tumor (COS-1) cells transfected with plasmids containing the cDNA for human steroidogenic enzymes, such as CYP17A1, have been used to study the conversion of progesterone to this compound. nih.gov

Tissue Fractions: Microsomal and cytosol fractions isolated from human tissues, such as the testes and fetal adrenal glands, allow for the investigation of metabolic activities within specific cellular compartments. nih.govnih.gov For example, studies using testicular microsomal fractions have demonstrated the conversion of progesterone to 16alpha- and 17alpha-hydroxyprogesterones. nih.gov

| Model Type | Specific Model | Application in this compound Research |

|---|---|---|

| In Vitro | Transfected COS-1 Cells | Studying the conversion of progesterone to this compound by specific enzymes (e.g., CYP17A1). nih.gov |

| Tissue Microsomal/Cytosol Fractions (e.g., Testicular, Adrenal) | Investigating the metabolism of this compound and its precursors in specific tissue compartments. nih.govnih.gov |

In Vivo Models: While specific in vivo studies focusing solely on this compound metabolism are less common, animal models, such as rats, are generally used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of steroid compounds after administration. mdpi.com

Physiological and Biological Functions of 16alpha Hydroxyprogesterone

Steroid Hormone Receptor Interactions of 16alpha-Hydroxyprogesterone

This compound (16α-OHP), an endogenous progestogen and metabolite of progesterone (B1679170), demonstrates notable interactions with various steroid hormone receptors, influencing a range of physiological processes. wikipedia.org Its activity is not confined to progesterone receptors, as it also exhibits effects on androgen and potentially mineralocorticoid receptors.

Research has conclusively shown that 16α-OHP binds to both isoforms of the human progesterone receptor (hPR), namely hPR-A and hPR-B, and functions as an agonist for both. researchgate.netnih.gov This means it can activate these receptors in a manner similar to progesterone, thereby initiating downstream cellular responses. wikipedia.orgnih.gov

The binding affinity of 16α-OHP to these receptors is significant, though slightly less than that of progesterone itself. Studies have quantified this, showing that 16α-OHP has approximately 67% of the binding affinity of progesterone for the PR-A isoform and 43% for the PR-B isoform. wikipedia.org In some cell models and at specific concentrations, 16α-OHP has displayed agonist activity comparable to that of progesterone. researchgate.net Other studies characterize it and its metabolites as weak partial agonists for PR-B, while its metabolite 16α-hydroxy-dihydroprogesterone (16OH-DHP4) also shows partial agonist activity towards PR-A. researchgate.netnih.gov

Binding Affinity of 16α-Hydroxyprogesterone vs. Progesterone

| Compound | Receptor Isoform | Relative Binding Affinity (%) |

|---|---|---|

| This compound | hPR-A | ~67% |

| This compound | hPR-B | ~43% |

| Progesterone | hPR-A / hPR-B | 100% (Reference) |

Beyond its progestogenic activity, 16α-OHP also interacts with androgen receptors (AR). researchgate.net Research has identified 16α-OHP, along with its metabolite 16OH-DHP4, as a weak partial agonist for the androgen receptor. nih.govresearch-nexus.net This indicates that it can bind to and weakly activate AR, potentially contributing to androgenic signaling pathways, although its effects are less potent than those of primary androgens like testosterone (B1683101). researchgate.netnih.govresearch-nexus.net

The interaction of 16α-OHP with the mineralocorticoid receptor (MR) presents a more complex picture. One study found that 16α-OHP has a very low binding affinity for the MR (greater than 1 µM, compared to 1 nM for progesterone) and did not show any antagonistic activity at concentrations up to 1 µM. wikipedia.org However, conflicting findings exist, as another study suggested that 16α-OHP does antagonize the effects of aldosterone (B195564) via the MR. wikipedia.org Furthermore, when administered to humans, 16α-OHP was found to induce natriuresis (the excretion of sodium in the urine) at a level similar to the known MR antagonist spironolactone, which suggests it possesses antimineralocorticoid activity in vivo. wikipedia.org This suggests that despite its weak binding affinity, 16α-OHP may still exert significant antimineralocorticoid effects in certain cellular contexts. wikipedia.org

Involvement of this compound in Reproductive Physiology

As a metabolite of progesterone that actively binds to and agonizes progesterone receptors, 16α-OHP is intrinsically linked to reproductive function. researchgate.netnih.govontosight.ai Progesterone is fundamental for regulating the menstrual cycle and sustaining a healthy pregnancy, and its metabolites are key players in these processes. ontosight.ai Although considered a minor metabolite, 16α-OHP may accumulate in target tissues, where it can exert physiological effects on the reproductive system. wikipedia.org

A significant role for 16α-OHP has been identified in the context of pregnancy and preterm delivery. Research has shown that the ratio of 11-deoxycorticosterone (DOC) to 16α-OHP in maternal serum during the late first or early second trimester can serve as a powerful biomarker. nih.gov A low ratio of DOC to 16α-OHP has been demonstrated to be a highly sensitive and specific predictor for spontaneous preterm delivery before 32 weeks of gestation. nih.gov This finding underscores a specific and clinically relevant function for 16α-OHP in the endocrinology of pregnancy. nih.gov

Broader Biological Influences beyond Reproduction

The influence of 16α-OHP extends to physiological systems beyond the immediate reproductive tract, notably in the development of the mammary glands. wikipedia.org

Progesterone receptors are known to be critical for the development of the mammary gland, particularly the expansion of the epithelial cell compartment during alveologenesis. researchgate.net Given that 16α-OHP is an agonist of these receptors, it is considered to have a physiological role in mammary gland development. wikipedia.orgresearchgate.net The mechanism is primarily driven by paracrine signaling. nih.gov Progesterone receptor activation in a subset of mammary cells induces the secretion of signaling factors like Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Wnt4. nih.gov These factors then act on neighboring cells, including primitive stem and progenitor cells (which often lack progesterone receptors themselves), to stimulate the proliferation and branching morphogenesis required for proper gland development. nih.gov By activating this pathway, 16α-OHP can contribute to the complex hormonal regulation of mammary tissue. researchgate.netnih.gov

Cardiovascular System Implications

This compound (16α-OHP), a metabolite of progesterone, has been identified as a factor with potential implications for the cardiovascular system. wikipedia.org Its influence is particularly noted in the context of cardiac repolarization and as a potential biomarker in pregnancy-related outcomes. Research indicates that 16α-OHP, along with another progesterone metabolite, 6β-hydroxyprogesterone, are independent predictors of the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. nih.gov Prolongation of the QTc interval can be a risk factor for serious cardiac arrhythmias. nih.govmdpi.com

Studies have shown that metabolites of progesterone formed via CYP3A enzymes, including 16α-OHP, have inhibitory effects on hERG channels, which are crucial for cardiac repolarization. nih.gov This suggests that exposure to 16α-OHP may contribute to prolonging this phase of the cardiac cycle. nih.gov

Furthermore, the ratio of 11-deoxycorticosterone (DOC) to 16α-OHP in maternal serum during the late first or early second trimester has been investigated as a potential biomarker. Studies have shown this ratio can help discriminate women at a higher risk for spontaneous preterm delivery before 32 weeks. semanticscholar.orgbohrium.com While progesterone itself has protective cardiovascular effects, certain metabolites like 16α-OHP may counteract these benefits by their action on cardiac ion channels. nih.gov Although some studies suggested 16α-OHP might have antimineralocorticoid activity, similar to spironolactone, subsequent research found it has a very low affinity for the mineralocorticoid receptor. wikipedia.org

Central Nervous System Effects

The direct role and specific effects of this compound within the central nervous system (CNS) are not yet extensively characterized. wikipedia.orgnih.gov However, its parent compound, progesterone, and other related molecules known as progestogens are recognized as neuroactive steroids with significant effects on the nervous system. nih.gov These effects include neurotrophic, neuroprotective, anti-inflammatory, and promyelinating actions in various experimental models of neurodegenerative conditions. nih.gov

The enzymes responsible for synthesizing 16α-OHP are present in the nervous system. Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), the enzyme that catalyzes the 16α-hydroxylation of progesterone, has been detected in the developing human nervous system, specifically in the dorsal root ganglia and spinal cord. researchgate.netresearchgate.net Additionally, other cytochrome P450 enzymes, such as CYP2D isoforms, are known to be involved in the metabolism of steroids within the brain, producing what are known as neurosteroids. scispace.com While 16α-OHP may accumulate in target tissues, including potentially the CNS, its precise physiological function there remains an area for further investigation. wikipedia.org

Modulation of Uterine Contractility by this compound

This compound has been shown to influence uterine muscle contractions. In a study using a murine model, the effects of various progesterone metabolites on uterine contractility were examined. nih.govnih.gov The research found that while 16α-OHP did not significantly affect spontaneous uterine contractions, it did have a notable impact on contractions induced by oxytocin. nih.gov

Specifically, 16α-OHP was observed to significantly decrease the frequency of oxytocin-induced uterine contractions. nih.govnih.gov This finding contrasts with the effect of another progesterone metabolite, 6β-OHP, which increased the frequency of these contractions. nih.gov Progesterone itself and its synthetic analogue, 17-hydroxyprogesterone caproate (17-OHPC), were found to decrease both the force and frequency of oxytocin-induced contractions. nih.govnih.gov These results indicate that metabolites of progesterone, including 16α-OHP, produced by maternal or fetal enzymes, can actively modulate uterine contractility. nih.govnih.gov

| Compound | Effect on Spontaneous Contractile Force | Effect on Oxytocin-Induced Contractile Frequency | Effect on Oxytocin-Induced Contractile Force |

|---|---|---|---|

| Progesterone | Decrease | Decrease | Decrease |

| This compound (16α-OHP) | No significant effect | Decrease | No significant effect |

| 6beta-Hydroxyprogesterone (6β-OHP) | No significant effect | Increase | No significant effect |

| 17-Hydroxyprogesterone caproate (17-OHPC) | No significant effect | Decrease | Decrease |

Data sourced from a study on mouse uterine horns. nih.govnih.gov

Effects on Ion Channels (e.g., hERG) and Cardiac Repolarization

This compound exerts direct effects on specific cardiac ion channels, which underlies its implications for cardiac repolarization. nih.gov The primary target identified in research is the human ether-a-go-go-related gene (hERG) channel, also known as KCNH2, which is responsible for the rapid delayed rectifier potassium current (IKr). nih.govwikipedia.org This current is a critical component in the repolarization phase of the cardiac action potential. wikipedia.org

Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of potentially life-threatening cardiac arrhythmias. nih.govmdpi.com Research using whole-cell voltage-clamp electrophysiology has demonstrated that 16α-OHP has inhibitory effects on hERG channels. nih.gov

Key findings from these studies include:

Shift in Voltage Dependence of Activation: A 24-hour treatment with 16α-OHP caused a positive shift in the voltage dependence of activation for the hERG channel (1.0 ± 0.6 mV, P < .01) compared to the vehicle. nih.gov

Reduction in hERG Protein Expression: Prolonged exposure (24 hours) to 16α-OHP (at 10 μM) significantly reduced the expression of the fully glycosylated, functional form of the hERG protein by 52.2% (P < .01). nih.gov

These findings demonstrate that 16α-OHP can prolong cardiac repolarization through a dual mechanism: altering the gating properties of the hERG channel and reducing the number of functional channels present at the cell membrane. nih.gov This inhibitory action may counteract the known protective cardiac effects of its parent compound, progesterone. nih.gov

| Parameter | Effect of this compound | Specific Finding |

|---|---|---|

| hERG Voltage Dependence of Activation | Positive Shift | Shift of +1.0 ± 0.6 mV (P < .01) after 24-hour treatment. nih.gov |

| hERG Protein Expression (fully glycosylated) | Reduction | 52.2% reduction (P < .01) after 24-hour treatment with 10 μM. nih.gov |

| Cardiac Repolarization (QTc Interval) | Prediction of Prolongation | Was an independent predictor of QTcI intervals in healthy women. nih.gov |

16alpha Hydroxyprogesterone in Pathological States and As a Diagnostic Biomarker

Elevated 16alpha-Hydroxyprogesterone Levels in Steroid Hormone Metabolism Disorders

Cryptorchidism

Cryptorchidism, or undescended testis, is one of the most common congenital abnormalities in male infants, characterized by the failure of one or both testes to descend into the scrotum. frontiersin.orgutmb.edu The descent of the testes is a complex process that relies heavily on hormonal signals, particularly androgens like testosterone (B1683101) and insulin-like peptide 3 (INSL3). frontiersin.org Disruptions in the production or action of these hormones can lead to cryptorchidism. frontiersin.org

The condition is associated with an increased risk of infertility and testicular germ cell tumors later in life. frontiersin.org Hormonal profiles in individuals with a history of cryptorchidism may show signs of impaired testicular function. For instance, elevated levels of follicle-stimulating hormone (FSH) and lower levels of inhibin B are often observed, suggesting compromised Sertoli cell function. frontiersin.org While Leydig cell function and testosterone production are generally considered normal, subtle impairments can exist. frontiersin.org

This compound's relevance to cryptorchidism stems from its position in the androgen biosynthesis pathway. As a metabolite of progesterone (B1679170), it is an intermediate in the complex cascade of steroid hormone production within the testes. wikipedia.orgnih.gov Any enzymatic dysregulation affecting steroidogenesis could potentially influence the levels of this compound and, more critically, the downstream production of androgens necessary for testicular descent.

Relationship with Preterm Delivery and Pregnancy Complications

Maternal serum levels of this compound, particularly in relation to other steroid metabolites, have emerged as a potential biomarker for predicting the risk of preterm delivery. nih.govnih.gov Progesterone is essential for maintaining pregnancy, and alterations in its metabolism are thought to be associated with an increased risk of premature birth.

Studies have found that levels of this compound are significantly increased in the second and third trimesters in women who experience preterm birth compared to those who deliver at term. nih.gov Furthermore, the ratio of 11-deoxycorticosterone (DOC) to this compound (16α-OHP) measured in the late first or early second trimester has shown significant promise in identifying pregnancies at high risk for very preterm delivery (before 32 weeks). nih.govresearchgate.net

One study found that a low DOC/16α-OHP ratio was a strong predictor of spontaneous preterm delivery before 32 weeks. nih.gov The combination of these steroid biomarkers with patient demographic and clinical data may enhance the early identification of at-risk pregnancies, allowing for timely interventions. researchgate.net

Table 2: Predictive Value of DOC/16α-OHP Ratio for Spontaneous Preterm Delivery <32 Weeks

| Population | Measurement Timing | AUROC | Sensitivity | Specificity | Threshold |

|---|---|---|---|---|---|

| Women delivering spontaneously <37 weeks | Late 1st/Early 2nd Trimester | 0.92 | 89% | 91% | 0.20 |

AUROC: Area Under the Receiver Operating Characteristic Curve

Utility of this compound as a Biomarker in Adrenal and Gonadal Disorders

Diagnostic and Monitoring Applications in Clinical Research

This compound has been identified as a potentially valuable biomarker in the diagnosis and monitoring of certain adrenal disorders, particularly congenital adrenal hyperplasia (CAH). nih.gov CAH is a group of inherited disorders affecting the adrenal glands' ability to produce certain steroid hormones. The most common form is 21-hydroxylase deficiency, which leads to a buildup of precursor steroids. nih.gov

Traditionally, 17alpha-hydroxyprogesterone (17OHP4) is the primary biomarker used for diagnosing and monitoring 21-hydroxylase deficiency. nih.gov However, research using advanced techniques like steroid mass spectrometry has shown that other upstream steroids, including this compound (16OHP4), are also significantly increased in these patients. nih.gov

The inclusion of this compound in a broader steroid panel could potentially improve the diagnostic accuracy for CAH and other adrenal steroidogenic defects. Its measurement, alongside other precursors like 21-deoxycortisol (B132708), may help to overcome some of the limitations associated with relying solely on 17OHP4, such as false-positive results in newborns. nih.gov

Role in Adrenal Vein Sampling (AVS) Interpretation

Adrenal vein sampling (AVS) is a critical procedure for distinguishing between unilateral and bilateral aldosterone (B195564) production in patients with primary aldosteronism, guiding appropriate treatment. radiopaedia.orgmayoclinic.org The success of the procedure depends on confirming the selective catheterization of the adrenal veins, which is typically done by measuring cortisol levels and calculating a selectivity index (the ratio of adrenal vein to peripheral vein cortisol). radiopaedia.orgmayoclinic.org

However, in some cases, the cortisol-based index can be misleading or inconclusive. nih.gov Research has shown that using other steroids that have a higher concentration gradient between the adrenal vein and peripheral blood can rescue AVS studies that would otherwise be deemed nonselective. nih.gov Steroids such as 17-alpha-hydroxyprogesterone and androstenedione (B190577) have been successfully used for this purpose, significantly improving the diagnostic yield of AVS. nih.gov

Given that this compound is also produced in the adrenal glands, it holds potential as an alternative biomarker for assessing AVS selectivity. wikipedia.orgnih.gov Although not as established as 17-alpha-hydroxyprogesterone in this specific application, its adrenal origin suggests it would exhibit a significant step-up in concentration in adrenal venous blood, making it a candidate for future investigation to enhance AVS interpretation.

Advanced Analytical Methodologies for 16alpha Hydroxyprogesterone Research

Quantitative Analysis of 16alpha-Hydroxyprogesterone in Biological Fluids (Serum, Urine, Plasma)

Quantitative analysis of 16α-OHP in complex biological matrices like serum, plasma, and urine presents significant challenges, including low analyte concentrations and interference from other endogenous steroids. Modern analytical techniques have overcome these challenges, enabling precise measurement. Methods have been developed for the simultaneous analysis of multiple steroids, including 16α-hydroxyprogesterone, in fluids such as serum and peritoneal fluid.

Sample preparation is a critical first step to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions solutes between two immiscible liquid phases. For steroid analysis, organic solvents like dichloromethane (B109758) and isopropanol (B130326) are often used to extract steroids from aqueous biological fluids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away. It is a widely used method for cleaning up steroid samples before analysis by mass spectrometry.

Following extraction, the samples are typically analyzed using chromatographic and spectrometric methods, which are detailed in the subsequent sections. These methods allow for the sensitive quantification of a panel of steroids, providing a comprehensive profile from a small sample volume, which is particularly advantageous in pediatric and neonatal medical practices.

High-Resolution Spectrometric Techniques for this compound Profiling

High-resolution spectrometric techniques are the cornerstone of modern steroid analysis, offering unparalleled sensitivity and specificity. These methods are essential for distinguishing 16α-OHP from its isomers and accurately measuring its concentration in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for steroid analysis due to its high selectivity and sensitivity. nih.gov The technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

The process involves:

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A column, typically a C18 or C16-amide reverse-phase column, separates the different steroids based on their physicochemical properties.

Ionization: The separated compounds exiting the column are ionized, most commonly using Electrospray Ionization (ESI) in positive mode for steroids.

Mass Analysis: The ionized molecules are guided into the mass spectrometer. In tandem MS, a specific precursor ion (the ionized molecule of interest) is selected, fragmented, and then one or more specific product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides very high specificity. For the closely related isomer 17α-hydroxyprogesterone, the monitored mass transition is typically from a precursor ion of m/z 331 to product ions of m/z 97 or 109. princeton.edu

This method allows for the quantification of steroids at very low concentrations, often in the picogram per milliliter (pg/mL) range. princeton.edu

Table 1: Example Parameters for Steroid Analysis using LC-MS/MS

| Parameter | Description |

| Sample Type | Serum, Plasma, Oral Fluid |

| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |

| LC Column | C18 or C16-amide reverse-phase |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) |

| Example Transition | For 17α-OHP: m/z 331 → 97/109 princeton.edu |

| Lower Limit of Quantification | 0.2 nmol/L to 5 pg/mL princeton.edu |

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of conventional LC that uses columns with smaller particle sizes (typically less than 2 µm). This results in significantly improved resolution, higher sensitivity, and much faster analysis times. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it offers a powerful tool for comprehensive steroid profiling.

A key advantage of UHPLC-MS/MS is its ability to simultaneously measure a large panel of steroid hormones in a single analytical run, which can be as short as 7 minutes. nih.gov This high-throughput capability is invaluable in clinical research for screening and diagnosing conditions related to steroid metabolism. The method has been successfully applied to quantify up to 17 different steroid hormones from human plasma, demonstrating excellent linearity, precision, and accuracy. nih.gov

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that can be coupled with mass spectrometry (IM-MS) to provide an additional dimension of separation. nih.govurotoday.com This is particularly useful for steroid analysis, where the presence of numerous isomers with the same mass makes differentiation by MS alone impossible. urotoday.com IMS separates ions based on their size, shape, and charge. moravek.com

When combined with liquid chromatography (LC-IM-MS), this approach provides three complementary parameters for analyte identification: retention time from LC, ion mobility (often expressed as a collision cross-section, CCS), and the mass-to-charge ratio (m/z) from MS. nih.gov This multi-dimensional analysis significantly enhances the confidence of steroid identification and improves the signal-to-noise ratio by separating analyte ions from background chemical noise. urotoday.commoravek.com Different types of IMS, such as Drift Tube Ion Mobility Spectrometry (DTIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS), have been successfully applied to steroid analysis. nih.gov

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive quantification technique that provides the highest level of accuracy and precision. It is often used to develop reference methods for steroid assays. The principle of ID-MS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing Deuterium or Carbon-13) to the sample as an internal standard. nih.govnih.gov

This internal standard is chemically identical to the endogenous analyte and therefore behaves identically during sample extraction, purification, and ionization. However, because of the mass difference, the mass spectrometer can distinguish between the analyte and the labeled standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard, an accurate quantification can be achieved. This method effectively corrects for any sample loss during preparation and compensates for matrix effects (signal suppression or enhancement) during ionization, leading to highly reliable results. Assays based on ID/LC-MS-MS have been developed for the precise quantification of progesterone (B1679170) and its hydroxy-derivatives in plasma and serum. nih.gov

Table 2: Comparison of Analytical Techniques for 16α-OHP Analysis

| Technique | Principle | Advantages |

| LC-MS/MS | Combines liquid chromatography separation with mass-based detection of specific precursor-product ion transitions. | High sensitivity and selectivity; considered a gold standard. nih.gov |

| UHPLC-MS/MS | Uses smaller particle size columns for faster and higher-resolution chromatographic separation. | Reduced run times (high-throughput); improved separation efficiency. nih.gov |

| LC-IM-MS | Adds gas-phase ion mobility separation based on ion size and shape after LC and before MS. | Excellent for separating isomers; increases confidence in identification. nih.govurotoday.com |

| ID-MS | Uses a stable isotope-labeled internal standard for quantification based on signal ratios. | Highest accuracy and precision; corrects for matrix effects and sample loss. |

Radiolabeling Techniques in this compound Metabolic Studies

Radiolabeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. princeton.edu In the context of steroid research, this involves introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the steroid's molecular structure. princeton.edu This "labeled" molecule behaves chemically and biologically identically to its non-radioactive counterpart, but the radiation it emits allows researchers to track its absorption, distribution, metabolism, and excretion (ADME). princeton.edu

Historical and modern metabolic studies have utilized this approach to elucidate the pathways of steroid synthesis and catabolism. For instance, early research used progesterone-4-¹⁴C as a precursor to demonstrate the formation of ¹⁴C-labeled 16α-hydroxyprogesterone by human adrenal tissue, helping to map the steroidogenic pathway.

In other studies, radiolabeled compounds are used to follow the biotransformation of steroids by microorganisms or the chemical reactions of their metabolites. One study used L-[U-¹⁴C]-cysteine to track its chemical reaction with a metabolite of 16α-hydroxyprogesterone, identifying the resulting product via High-Performance Liquid Chromatography (HPLC) by detecting a single radioactive peak. moravek.com By analyzing biological fluids like urine or tissue extracts for radioactivity, researchers can identify and quantify the various metabolites formed from the parent radiolabeled steroid, providing critical insights into its metabolic pathways.

Optimization of Sample Preparation and Extraction Procedures for Steroid Analysis

Effective sample preparation is a crucial prerequisite for achieving reliable and accurate measurements in steroid analysis. The primary goals are to isolate the target analytes, such as this compound, from complex biological matrices (e.g., plasma, serum, urine, tissue), remove interfering substances, and concentrate the sample to a level suitable for the sensitivity of the analytical instrument. britannica.comfu-berlin.de The choice and optimization of the extraction procedure depend on the chemical nature of the steroid, the sample type, and the subsequent analytical technique. britannica.com

Several techniques are commonly employed for steroid extraction, with Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) being the most prevalent. fu-berlin.denih.gov

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of steroids between an aqueous sample and an immiscible organic solvent. nih.govaustinpublishinggroup.com Nonpolar steroids are typically extracted from aqueous samples like serum or plasma into an organic solvent such as dichloromethane, methyl tert-butyl ether, or a combination of hexane (B92381) and ethyl acetate. nih.govaustinpublishinggroup.com While widely used, LLE can be labor-intensive, consume significant volumes of high-purity organic solvents, and may have a relatively low concentration efficiency. nih.gov

Solid-Phase Extraction (SPE) offers an alternative that is often more efficient and amenable to automation. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. fu-berlin.de Interfering substances are washed away, and the steroid of interest is then eluted with a small volume of an appropriate solvent. Common sorbents for steroid analysis include nonpolar phases like C8 or C18 and balanced hydrophilic-lipophilic balance (HLB) cartridges, which have shown high recovery rates for various steroids. nih.gov

Supported Liquid Extraction (SLE) is a more recent technique that combines elements of both LLE and SPE. It utilizes an inert solid support, onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support, extracting the analytes of interest. SLE is particularly well-suited for automation in 96-well plate formats, enabling high-throughput sample processing. protocols.ionih.gov

Optimization of these procedures involves several key steps:

Solvent Selection: The choice of extraction solvent is critical. For instance, in developing a method for 17α-hydroxyprogesterone, a structurally similar steroid, a mixture of 1:1 methanol/acetonitrile was found to achieve the highest extraction efficiency from dried blood spots. nih.gov

Homogenization: For tissue samples, proper homogenization is essential to break down cell structures and ensure the complete extraction of the analyte. fu-berlin.deprotocols.io

pH Adjustment: Modifying the pH of the sample can enhance the extraction efficiency for certain steroids. austinpublishinggroup.com

Automation: Utilizing liquid handling robots for extraction procedures, particularly with 96-well SPE or SLE plates, improves reproducibility and throughput. nih.gov

The following table summarizes common extraction techniques and their key parameters.

| Extraction Technique | Principle | Common Solvents/Phases | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. austinpublishinggroup.com | Dichloromethane, Hexane, Ethyl Acetate, Methyl tert-butyl ether. nih.govaustinpublishinggroup.com | Widely applicable, simple principle. | High solvent consumption, labor-intensive, potential for emulsions. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. fu-berlin.de | C8, C18, Hydrophilic-Lipophilic Balance (HLB) cartridges. nih.gov | High recovery, cleaner extracts, easily automated. nih.gov | Can be more costly, requires method development for new analytes. |

| Supported Liquid Extraction (SLE) | LLE performed on a solid support material. protocols.ionih.gov | Dichloromethane, Isopropanol. protocols.ionih.gov | High throughput (96-well format), no emulsion formation, automated. nih.gov | Requires specific plates and equipment. |

Challenges and Considerations for Accurate Measurement in Research Settings (e.g., Analytical Variability, Cross-Reactivity)

Ensuring the accuracy of this compound measurements in a research context is fraught with challenges that demand careful consideration. The primary analytical methods, immunoassays and mass spectrometry, each possess distinct limitations.

Immunoassays , while widely available and suitable for high-throughput screening, are a significant source of analytical variability. researchgate.net A major drawback is their susceptibility to cross-reactivity . This occurs when the antibody used in the assay binds not only to the target analyte (e.g., this compound) but also to other structurally similar endogenous steroids or their metabolites. scispace.comnih.gov Such nonspecific binding can lead to a significant overestimation of the steroid's true concentration. mdpi.com For example, immunoassays for progesterone have demonstrated cross-reactivity with 17α-hydroxyprogesterone and 11-deoxycorticosterone. researchgate.netresearchgate.net Similarly, cortisol assays can be affected by high levels of 21-deoxycortisol (B132708) or 11-deoxycortisol. nih.gov Given the structural similarity among steroids, it is highly probable that assays for this compound would face similar interferences from other isomers and related compounds.

Analytical variability also manifests as imprecision, which is assessed by intra- and inter-assay coefficients of variation (CV%). nih.govnih.gov While validation data may show acceptable precision under controlled conditions, real-world performance can be influenced by lot-to-lot variations in reagents and subtle differences in laboratory procedures. nih.gov Furthermore, phenomena like the "high-dose hook effect" can occur in some immunoassays, where extremely high analyte concentrations paradoxically lead to falsely low results. mdpi.com

Mass Spectrometry , particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the "gold standard" for steroid analysis due to its superior specificity and sensitivity. protocols.ionih.gov By separating compounds chromatographically before detection based on their unique mass-to-charge ratios, LC-MS/MS can distinguish between structurally similar steroids, thereby minimizing the issue of cross-reactivity that plagues immunoassays. protocols.io However, LC-MS/MS is not without its own challenges.

Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov Careful optimization of sample preparation and chromatography is required to mitigate these effects.

Standardization: The lack of certified reference materials for many steroids, including this compound, complicates the standardization of assays across different laboratories. The Centers for Disease Control and Prevention (CDC) has initiated programs to standardize the measurement of key steroid hormones to address this issue. nih.gov

Complexity and Cost: LC-MS/MS instrumentation is expensive and requires specialized technical expertise for operation and method development. researchgate.net

The table below outlines the key challenges and considerations for the two primary analytical methodologies.

| Challenge | Immunoassay | Mass Spectrometry (LC-MS/MS) |

| Specificity / Cross-Reactivity | High risk. Antibodies can bind to structurally similar steroids, causing falsely elevated results. scispace.commdpi.com | High specificity. Can differentiate between isomeric and isobaric compounds, minimizing cross-reactivity. protocols.io |

| Analytical Variability | Subject to intra- and inter-assay variation, reagent lot changes, and potential "hook effect". nih.govmdpi.com | Generally lower CVs than immunoassays, but still requires rigorous validation and quality control. nih.gov |

| Matrix Effects | Generally less susceptible than MS. | Significant challenge. Ion suppression or enhancement can affect accuracy. Requires optimized sample cleanup. nih.gov |

| Sensitivity | Can be limited, especially for low-concentration steroids. researchgate.net | Generally offers higher sensitivity, allowing for quantification of low-level analytes. nih.gov |

| Standardization | Difficult due to proprietary antibodies and calibrators. | Challenged by the availability of certified reference materials but programs are in place to improve it. nih.gov |

Conclusion and Future Perspectives in 16alpha Hydroxyprogesterone Research

Synthesis of Major Research Discoveries on 16alpha-Hydroxyprogesterone

This compound (16α-OHP) is an endogenous progestogen and a metabolite of progesterone (B1679170). wikipedia.org It is primarily formed from progesterone through 16α-hydroxylation by the enzyme CYP17A1 in steroidogenic tissues such as the adrenal glands, testes, and ovaries. wikipedia.org During pregnancy, it is also synthesized from progesterone in the fetal liver and placenta by cytochrome P450 enzymes like CYP3A4 and CYP1A1. wikipedia.org Unlike 17α-hydroxyprogesterone (17α-OHP), 16α-OHP is considered a terminal metabolite in steroidogenic tissues, meaning it is not further metabolized into other steroids like androgens or estrogens. nih.govresearchgate.net

Research has established that 16α-OHP acts as an agonist for both isoforms of the human progesterone receptor, hPR-A and hPR-B. nih.govscbt.com Its affinity for these receptors is significant, though less than that of progesterone itself. wikipedia.org Specifically, 16α-OHP has about 67% of the affinity of progesterone for the PR-A and 43% for the PR-B. wikipedia.org This interaction suggests a potential physiological role in reproductive functions. nih.govresearchgate.net

Studies have also indicated that 16α-OHP may possess antimineralocorticoid activity. wikipedia.org Administration of 16α-OHP to humans has been shown to produce natriuresis, an effect similar to that of spironolactone. wikipedia.org

Identification of Remaining Unresolved Physiological Roles and Mechanisms

Despite the progress in understanding the biochemistry of 16α-OHP, its precise physiological role remains largely unclear. nih.govresearchgate.net It is found in micromolar concentrations, which has led to questions about its physiological relevance. wikipedia.org However, it is possible that it accumulates in target tissues and could play a role in the reproductive system, mammary gland development, and the cardiovascular and central nervous systems. wikipedia.org

The exact mechanisms of its antimineralocorticoid effects are not fully understood. While it has been shown to induce natriuresis, one study found that 16α-OHP has a low affinity for the mineralocorticoid receptor (MR) and did not antagonize it at the concentrations tested. wikipedia.org Conversely, another study suggested that 16α-OHP does antagonize the effects of aldosterone (B195564) via the MR. wikipedia.org This discrepancy highlights the need for further investigation to clarify the mechanism behind its potential antimineralocorticoid activity. wikipedia.org

Furthermore, while it is established that 16α-OHP is a metabolite of progesterone, its complete metabolic fate and the full range of its interactions with other receptors are not yet well-characterized. nih.gov Recent research has identified novel metabolites of 16α-OHP, suggesting that its metabolic pathway may be more complex than previously thought. researchgate.netnih.gov The clinical relevance of elevated levels of 16α-OHP in conditions such as 21-hydroxylase deficiency, congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), prostate cancer, testicular feminization syndrome, and cryptorchidism is an area that requires further exploration. nih.gov

Emerging Research Avenues for Diagnostic and Therapeutic Applications of this compound

Emerging research has pointed towards potential diagnostic and therapeutic applications for 16α-OHP. One of the most promising areas is its use as a biomarker for predicting preterm birth. researchgate.netresearchgate.net Studies have shown that a decreased ratio of 11-deoxycorticosterone (DOC) to 16α-OHP in early pregnancy may be an indicator of an imbalance between the mineralocorticoid and glucocorticoid pathways, which has been linked to an increased risk of spontaneous preterm delivery. researchgate.netresearchgate.net Furthermore, significantly increased levels of 16α-OHP have been observed in the second and third trimesters of pregnancies that result in preterm birth. researchgate.netresearchgate.net

The agonistic activity of 16α-OHP at the progesterone receptors suggests its potential for therapeutic applications where progestogenic effects are desired. wikipedia.org However, further research is needed to fully understand its efficacy and to develop any potential therapeutic uses.

Impact of Analytical Advancements on the Future of this compound Studies

Advancements in analytical techniques are expected to have a significant impact on the future of 16α-OHP research. The use of methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has already enabled the identification of novel metabolites of 16α-OHP. researchgate.netnih.gov These advanced analytical tools allow for more sensitive and specific measurements of 16α-OHP and its related compounds in biological samples.

This increased analytical power will be crucial for several areas of future research. It will facilitate more detailed investigations into the metabolism of 16α-OHP, helping to elucidate its complete metabolic pathway. Furthermore, more precise measurement techniques will aid in clarifying its physiological and pathological roles by allowing for more accurate correlation of its levels with various clinical conditions. The ability to accurately quantify 16α-OHP and its metabolites is also essential for validating its potential as a diagnostic biomarker and for any future development of therapeutic applications.

Q & A

Q. What statistical frameworks are suitable for longitudinal studies of 16α-Hydroxyprogesterone in endocrine disorders?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.